molecular formula C9H8BrF2NO B3031725 3-bromo-N-(2,4-difluorophenyl)propanamide CAS No. 647824-44-0

3-bromo-N-(2,4-difluorophenyl)propanamide

Cat. No.: B3031725
CAS No.: 647824-44-0
M. Wt: 264.07 g/mol
InChI Key: NWCPINJAXDNUIM-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-difluorophenyl)propanamide is an organic compound with the molecular formula C9H8BrF2NO It is a member of the propanamide family, characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-difluorophenyl)propanamide typically involves the reaction of 2,4-difluoroaniline with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-difluorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of N-substituted propanamides.

    Reduction: Formation of 3-bromo-N-(2,4-difluorophenyl)propanol.

    Oxidation: Formation of 3-bromo-N-(2,4-difluorophenyl)propanoic acid.

Scientific Research Applications

3-bromo-N-(2,4-difluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,4-dimethylphenyl)propanamide
  • 3-bromo-N-(4-fluorophenyl)propanamide
  • 3-bromo-N-(2,4-dimethoxyphenyl)-2-propenamide

Uniqueness

3-bromo-N-(2,4-difluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and specificity in various chemical and biological processes, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPINJAXDNUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381622
Record name 3-bromo-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647824-44-0
Record name 3-bromo-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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